molecular formula C18H20FNO4S B2701607 N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE CAS No. 1797900-44-7

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE

Cat. No.: B2701607
CAS No.: 1797900-44-7
M. Wt: 365.42
InChI Key: RUIIBHKYXAIKDT-UHFFFAOYSA-N
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Description

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a fluorophenyl group, a methoxypropyl chain, and a dihydrobenzofuran sulfonamide moiety, making it a subject of study in both synthetic chemistry and applied sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE typically involves multiple steps, starting with the preparation of the core dihydrobenzofuran structure This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to streamline the process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions are tailored to the specific transformation, with considerations for temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Its chemical properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s fluorophenyl group enhances its binding affinity, while the methoxypropyl chain and sulfonamide moiety contribute to its overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives and sulfonamide-containing molecules. Examples are:

Uniqueness

What sets N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1-BENZOFURAN-5-SULFONAMIDE apart is its combination of a fluorophenyl group with a dihydrobenzofuran sulfonamide structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Biological Activity

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a sulfonamide functional group, which is known to enhance biological activity. The presence of the fluorophenyl and methoxypropyl substituents contributes to its unique pharmacological profile.

  • Molecular Formula : C16H18FNO3S
  • Molecular Weight : 321.38 g/mol
  • CAS Number : [Not provided in the search results]

Research indicates that compounds with a benzofuran structure often exhibit diverse pharmacological effects, including:

  • Inhibition of Carbonic Anhydrases (CAs) : Benzofuran-based sulfonamides have been shown to selectively inhibit certain isoforms of carbonic anhydrases, which are crucial in various physiological processes and disease mechanisms. For instance, selective inhibition of hCA IX and XII isoforms has been linked to anti-tumor activity .
  • Anticancer Activity : Preliminary studies suggest that similar benzofuran derivatives possess moderate growth inhibitory activity against various cancer cell lines, indicating potential applications in cancer therapy .

In Vitro Studies

  • Antitumor Activity : A study evaluated the antiproliferative effects of related benzofuran sulfonamides on a panel of cancer cell lines. Compounds similar to this compound demonstrated selective inhibition against specific cancer types with selectivity indices ranging from 19.6 to 250.3 .
    CompoundCancer Cell LineIC50 (µM)Selectivity Index
    5bMCF-71039.4
    10bA5491526.0

Case Studies

While direct case studies on this compound are scarce, related compounds have shown significant promise:

  • A study on a related benzofuran derivative demonstrated effective tumor suppression in mice bearing xenografts of human cancer cells. The mechanism was attributed to the inhibition of tumor-associated carbonic anhydrases .

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO4S/c1-18(23-2,15-5-3-4-6-16(15)19)12-20-25(21,22)14-7-8-17-13(11-14)9-10-24-17/h3-8,11,20H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIIBHKYXAIKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)(C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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